molecular formula C18H22S2 B14231883 2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene CAS No. 791120-24-6

2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene

Cat. No.: B14231883
CAS No.: 791120-24-6
M. Wt: 302.5 g/mol
InChI Key: BAUGCBGLKAFBTQ-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be achieved through several synthetic routes. One common method involves the nucleophilic attack with potassium thioacetate (KSAc), which in the presence of a base, gives the (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates are then converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization . The advantages of this method include its simplicity and being metal-free .

Chemical Reactions Analysis

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the phenylsulfanyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be compared with other thiophene derivatives, such as:

Properties

CAS No.

791120-24-6

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

2-(2-phenylsulfanyloct-1-enyl)thiophene

InChI

InChI=1S/C18H22S2/c1-2-3-4-6-12-18(15-17-13-9-14-19-17)20-16-10-7-5-8-11-16/h5,7-11,13-15H,2-4,6,12H2,1H3

InChI Key

BAUGCBGLKAFBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CS1)SC2=CC=CC=C2

Origin of Product

United States

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